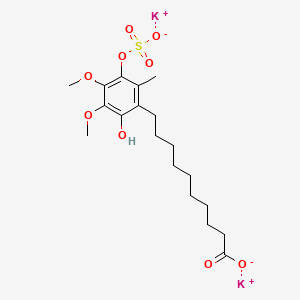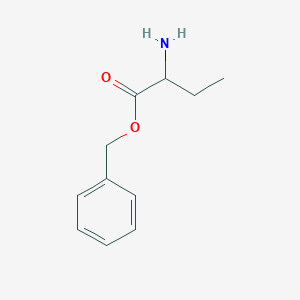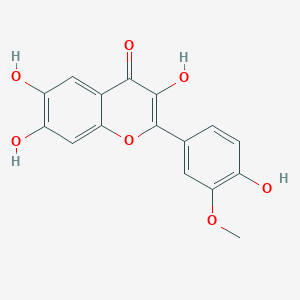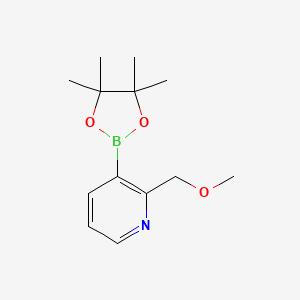
Hydro Idebenone 10'-Carboxylate 4-O-Sulfate Dipotassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt involves synthetic routes that include the reaction of Idebenone with sulfuric acid and potassium hydroxide under controlled conditions . The industrial production methods are not extensively documented, but typically involve large-scale synthesis using similar reagents and conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its parent compound, Idebenone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt has several scientific research applications:
Chemistry: Used as a reference material and in the study of sulfate conjugates.
Biology: Investigated for its role in cellular processes due to its antioxidant properties.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Wirkmechanismus
The mechanism of action of Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt involves its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. It targets molecular pathways involved in cellular respiration and energy production, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:
Ubiquinone: Known for its role in the electron transport chain and its antioxidant properties.
Idebenone: A synthetic analog of Coenzyme Q10 with similar antioxidant effects.
Coenzyme Q10: A naturally occurring compound involved in cellular energy production.
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt is unique due to its sulfate conjugate structure, which enhances its solubility and stability compared to its parent compounds .
Eigenschaften
Molekularformel |
C19H28K2O9S |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
dipotassium;10-(2-hydroxy-3,4-dimethoxy-6-methyl-5-sulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O9S.2K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)16(22)18(26-2)19(27-3)17(13)28-29(23,24)25;;/h22H,4-12H2,1-3H3,(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
WWHJBBFDOFNQTG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCC(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)






![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)


![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
